molecular formula C32H18N8O8 B12584650 2,2'-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile) CAS No. 495394-52-0

2,2'-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile)

Cat. No.: B12584650
CAS No.: 495394-52-0
M. Wt: 642.5 g/mol
InChI Key: KBKHJNRMHMFMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile) is a complex organic compound characterized by its unique structure, which includes multiple nitro and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile) typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,4-phenylenediamine and 4-nitrobenzaldehyde, followed by further nitration and cyanation steps to introduce the nitro and nitrile groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, and chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

2,2’-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2,2’-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile) depends on its specific application. In chemical reactions, its multiple functional groups allow it to participate in various transformations, acting as a versatile intermediate. In biological systems, if applicable, it may interact with specific molecular targets, such as enzymes or receptors, through its nitro and nitrile groups, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(4-nitrobenzonitrile): Similar structure but with different substitution patterns.

    2,2’-{1,4-Phenylenebis[(4-aminophenyl)azanediyl]}bis(5-nitrobenzonitrile): Contains amine groups instead of nitro groups.

Properties

CAS No.

495394-52-0

Molecular Formula

C32H18N8O8

Molecular Weight

642.5 g/mol

IUPAC Name

2-[4-(N-(2-cyano-4-nitrophenyl)-4-nitroanilino)-N-(4-nitrophenyl)anilino]-5-nitrobenzonitrile

InChI

InChI=1S/C32H18N8O8/c33-19-21-17-29(39(45)46)13-15-31(21)35(25-5-9-27(10-6-25)37(41)42)23-1-2-24(4-3-23)36(26-7-11-28(12-8-26)38(43)44)32-16-14-30(40(47)48)18-22(32)20-34/h1-18H

InChI Key

KBKHJNRMHMFMJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])C#N)N(C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=C(C=C5)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.